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Decyloxybenzoic acid

Cat. No.: B8535231
M. Wt: 278.4 g/mol
InChI Key: LXRMKRFJCWLAIX-UHFFFAOYSA-N
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Description

Contextual Significance in Liquid Crystalline Chemistry

Decyloxybenzoic acid holds considerable importance in liquid crystalline chemistry due to its inherent mesogenic properties. It is recognized as a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases within specific temperature ranges. nih.govoptica.orgicevirtuallibrary.comresearchgate.net The mesophase behavior of 4-alkoxybenzoic acids, including deccyloxybenzoic acid, is largely influenced by the length of the alkyl chain. Generally, compounds with shorter alkyl chains (e.g., n=4-6) tend to exhibit nematic mesophases, while those with longer chains (e.g., n=7-12) often display both smectic and nematic phases. researchgate.netajol.infoajol.info With a decyloxy chain (n=10), 4-decyloxybenzoic acid falls into the latter category, typically exhibiting both smectic C (SmC) and nematic (N) mesophases upon heating from the crystalline solid. researchgate.netnih.govoptica.orgicevirtuallibrary.comresearchgate.net

The formation of these liquid crystalline phases is a direct consequence of the molecular self-organization driven by hydrogen bonding. The carboxylic acid groups of two 4-decyloxybenzoic acid molecules dimerize, creating a more elongated and rigid structure. These dimers then align in an ordered fashion, giving rise to the anisotropic properties characteristic of liquid crystals. researchgate.netrsc.orgbohrium.comnih.govhartleygroup.orgresearchgate.net

Research findings have detailed the specific phase transitions for 4-decyloxybenzoic acid. For instance, studies have identified the crystal-to-smectic (Cr-Sm), smectic-to-nematic (Sm-N), and nematic-to-isotropic (N-I) transition temperatures. nih.govoptica.orgpan.pl These transitions are critical for applications where precise control over the material's optical and physical properties is required. The following table presents typical transition temperatures for 4-decyloxybenzoic acid:

Table 1: Phase Transition Temperatures of 4-Decyloxybenzoic Acid

Phase TransitionTemperature (°C) pan.pl
Crystal to Smectic (Cr-Sm)84.0
Smectic to Nematic (Sm-N)94.0
Nematic to Isotropic (N-I)102.0

The presence of the smectic C phase, characterized by tilted molecular layers, and the nematic phase, an orientationally ordered fluid, makes 4-decyloxybenzoic acid a valuable model compound for investigating the complex interplay between molecular structure, intermolecular interactions, and macroscopic liquid crystalline behavior. researchgate.netnih.govoptica.org Furthermore, its surface properties and selectivity have been explored, highlighting its potential in separation techniques. tubitak.gov.trresearchgate.net

Historical Perspectives of Research on Alkoxybenzoic Acids

The study of alkoxybenzoic acids, including deccyloxybenzoic acid, has a rich history that parallels the broader development of liquid crystal science. Early investigations into supramolecular liquid crystal systems in the 1950s by researchers such as Jones and Gray were pivotal in recognizing the mesogenic behavior of 4-alkoxybenzoic acids. rsc.org Their work demonstrated that the thermal behavior observed in these compounds was attributable to the formation of calamitic-like, symmetric homomeric complexes through hydrogen bonding between benzoic acid fragments. rsc.org

This early understanding established alkoxybenzoic acids as foundational examples of hydrogen-bonded liquid crystals, where non-covalent interactions drive the formation of ordered mesophases. nih.govhartleygroup.orgtandfonline.com The systematic exploration of the entire series of 4-alkoxybenzoic acids, varying the length of the alkyl chain, has provided crucial insights into structure-property relationships in liquid crystals. Researchers observed how increasing the carbon chain length influenced the type and stability of the mesophases, transitioning from purely nematic phases in shorter homologs to smectic-nematic phases in longer ones. researchgate.netbohrium.comajol.infoajol.info

Over the decades, research on alkoxybenzoic acids has expanded beyond basic phase characterization to include detailed studies of their rheological, electric, magnetic, and optical properties. pan.plijert.org The concept of self-assembly, where these benzoic acids associate through hydrogen bonding to form rod-like dimers that subsequently organize into liquid crystalline phases, remains a central theme in their study. hartleygroup.orgresearchgate.net This historical trajectory underscores the enduring significance of deccyloxybenzoic acid and its related compounds as fundamental building blocks and model systems for advancing the understanding and application of liquid crystalline materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B8535231 Decyloxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

2-decoxybenzoic acid

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-11-14-20-16-13-10-9-12-15(16)17(18)19/h9-10,12-13H,2-8,11,14H2,1H3,(H,18,19)

InChI Key

LXRMKRFJCWLAIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Decyloxybenzoic Acid

General Synthesis of Decyloxybenzoic Acid

The most common and well-established method for synthesizing 4-decyloxybenzoic acid is the Williamson ether synthesis. masterorganicchemistry.com This reaction is a cornerstone in organic chemistry for the formation of ethers from an organohalide and an alkoxide. masterorganicchemistry.com The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com

In a typical procedure, the synthesis involves two main reactants:

A salt of 4-hydroxybenzoic acid, which acts as the nucleophile. The phenolic proton of 4-hydroxybenzoic acid is acidic and is deprotonated by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a phenoxide ion.

A primary alkyl halide, such as 1-bromodecane (B1670165) or 1-iododecane, which serves as the electrophile. Primary alkyl halides are preferred for SN2 reactions as they minimize the competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which facilitates the SN2 mechanism. The phenoxide ion performs a backside attack on the carbon atom of the alkyl halide that is bonded to the halogen, displacing the halide and forming the ether linkage. The resulting product is the salt of 4-decyloxybenzoic acid, which is then acidified in a subsequent workup step to yield the final carboxylic acid.

Table 1: General Synthesis Parameters for 4-Decyloxybenzoic Acid via Williamson Ether Synthesis

ParameterDescription
Reaction TypeWilliamson Ether Synthesis (SN2)
Nucleophile Precursor4-hydroxybenzoic acid
Electrophile1-bromodecane or 1-iododecane
BasePotassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)
SolventAcetone, Dimethylformamide (DMF), or Ethanol (B145695)
WorkupAcidification (e.g., with HCl) to protonate the carboxylate

Advanced Synthetic Approaches and Yield Enhancement

Research into the synthesis of alkoxybenzoic acids has led to the development of more advanced and efficient methodologies aimed at enhancing reaction rates, improving yields, and promoting environmentally friendly practices.

One significant advancement is the use of microwave-assisted nucleophilic substitution. ed.gov Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods by efficiently transferring energy to the polar reactants and solvent. This rapid heating can lead to higher yields and fewer side products.

Another innovative approach involves the development of green chemistry methodologies, such as surfactant-assisted synthesis in aqueous media. researchgate.net This method addresses the environmental concerns associated with volatile organic solvents. In this technique, a surfactant is used as a catalyst. The surfactant molecules form micelles in water, creating a microenvironment that can bring the water-insoluble alkyl halide and the aqueous phenoxide solution into close proximity, thereby facilitating the reaction. researchgate.net This approach not only enhances the reaction rate but also simplifies the workup process and reduces chemical waste. researchgate.net

Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide, offer another route to yield enhancement. PTCs facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is dissolved. youtube.com This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed smoothly and often results in higher yields and milder reaction conditions. youtube.com

Table 2: Comparison of Synthetic Approaches

MethodKey FeatureAdvantage
Conventional HeatingStandard reflux in an organic solvent.Well-established and reliable.
Microwave-AssistedUse of microwave irradiation for heating. ed.govReduced reaction times, potentially higher yields. ed.gov
Surfactant-AssistedReaction in aqueous media with a surfactant catalyst. researchgate.netEnvironmentally friendly ("green"), avoids organic solvents. researchgate.net
Phase-Transfer CatalysisUse of a catalyst to transfer reactants between phases. youtube.comImproved reaction rate for immiscible reactants, milder conditions. youtube.com

Purification Techniques and Purity Assessment

The purification of the crude 4-decyloxybenzoic acid product is critical to remove unreacted starting materials, by-products, and inorganic salts. The most common and effective method for purifying solid organic compounds like benzoic acids is recrystallization. ma.edupitt.edualfa-chemistry.com This technique relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. pitt.edu For 4-decyloxybenzoic acid, a mixed solvent system, such as ethanol and water, is often effective. libretexts.org The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. ma.edu The pure crystals are then collected by vacuum filtration. pitt.edu

Assessing the purity of the final product is a crucial final step. Several analytical techniques are employed for this purpose:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of the reaction and to qualitatively assess the purity of the final product. libretexts.orgnih.gov By comparing the TLC spots of the starting material, the reaction mixture, and the purified product, one can determine if the reaction is complete and if impurities have been removed. youtube.com The retention factor (Rf) value is a key parameter in this analysis. rsc.org

Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point range. pitt.edu Impurities typically cause the melting point to be depressed and to occur over a broader range. Therefore, measuring the melting point of the synthesized 4-decyloxybenzoic acid and comparing it to the literature value provides a good indication of its purity. youtube.com

Gas Chromatography (GC): For a quantitative assessment of purity, gas chromatography is often used. nih.gov This technique separates components of a mixture based on their volatility and interaction with a stationary phase. The resulting chromatogram can be used to determine the percentage purity of the compound, with commercial suppliers often quoting purities of ≥98%. chemscene.com

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the synthesized compound and to detect the presence of any impurities with distinct spectral signatures.

Advanced Spectroscopic Characterization and Molecular Analysis of Decyloxybenzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of molecules. Techniques such as Raman, Fourier Transform Infrared (FTIR), and Terahertz (THz) spectroscopy provide detailed insights into the molecular structure, bonding, and dynamics of Decyloxybenzoic acid.

Temperature-Dependent Raman Spectroscopy for Phase Transition Studies

Temperature-dependent Raman spectroscopy is a powerful tool for investigating the structural changes that occur during the phase transitions of liquid crystalline materials like 4-decyloxybenzoic acid (4DBA). optica.orgnih.gov By monitoring the changes in the position, intensity, and width of Raman bands as a function of temperature, researchers can identify and characterize the transitions between the smectic, nematic, and isotropic phases. optica.orgresearchgate.net

Key vibrational modes are particularly sensitive to the molecular ordering and environment. For 4DBA, the C–O and C–C stretching modes, C–H in-plane bending modes of the phenyl ring, and the C=O stretching modes of the carboxylic acid group serve as marker bands for these transitions. optica.orgnih.gov For instance, studies have shown that upon heating, the transition from the smectic (S) to the nematic (N) phase is marked by the disappearance of bands around 773, 807, 881, and 1146 cm⁻¹, and the concurrent appearance of a new band at approximately 830 cm⁻¹. optica.orgnih.gov

The analysis of specific Raman bands provides clear evidence of these phase changes. The variation in the line width and peak position of the bands at ~1128 and ~1168 cm⁻¹ distinctly indicates the S→N and N→Isotropic (I) transitions. optica.orgnih.gov Furthermore, the relative intensities of the ~1257 and ~1280 cm⁻¹ bands are effective in distinguishing between the smectic, nematic, and isotropic phases. optica.orgnih.gov These precise spectroscopic observations allow for a much narrower temperature range characterization of the phase transitions compared to other methods. optica.org

Table 1: Key Raman Bands for Phase Transition Analysis of 4-Decyloxybenzoic Acid
Wavenumber (cm⁻¹)Vibrational Mode AssignmentObservation during Phase Transition
~773, ~807, ~881, ~1146Various phenyl ring and alkyl chain modesDisappear at the smectic to nematic (S→N) transition. optica.orgnih.gov
~830Phenyl ring modeAppears at the S→N transition. optica.orgnih.gov
~1128, ~1168C-O stretching and C-H bendingLine width and peak position changes clearly show S→N and N→I transitions. optica.orgnih.gov
~1257, ~1280C-O stretching and phenyl ring modesRelative intensity distinguishes between smectic, nematic, and isotropic phases. optica.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Interaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in analyzing the intermolecular interactions within this compound, primarily the hydrogen bonds that dictate its supramolecular structure. researchgate.net The carboxylic acid groups of benzoic acid derivatives are known to form strong intermolecular hydrogen bonds, typically resulting in the formation of cyclic dimers. researchgate.netnih.gov

The vibrational spectrum of the hydroxyl (O-H) and carbonyl (C=O) groups are particularly revealing. In FTIR spectra of benzoic acid derivatives, a very broad absorption band for the O-H stretching vibration is typically observed in the range of 2500–3300 cm⁻¹. docbrown.info This broadening is a characteristic signature of strong hydrogen bonding. docbrown.info Concurrently, the C=O stretching vibration, which would appear at a higher frequency for a monomer, is shifted to a lower wavenumber (around 1700-1680 cm⁻¹) in the dimer, indicating a weakening of the carbonyl bond due to its participation in the hydrogen-bonded ring. docbrown.info

Studies on similar alkoxybenzoic acids confirm that the molecules exist as centrosymmetric dimers linked by a pair of O-H···O hydrogen bonds between the carboxyl groups in the crystalline state. nih.gov This dimerization is a dominant feature that influences the material's liquid crystalline properties. The analysis of these characteristic bands in the FTIR spectrum of this compound allows for a detailed understanding of the strength and nature of the hydrogen bonding interactions that stabilize its various phases. scispace.com

Table 2: Characteristic FTIR Bands for Intermolecular Interaction Analysis in Benzoic Acid Derivatives
Wavenumber Range (cm⁻¹)Vibrational ModeInterpretation
~3300 - 2500O-H stretchingBroad absorption indicates strong intermolecular hydrogen bonding in dimers. docbrown.info
~1700 - 1680C=O stretchingShift to lower frequency indicates weakening of the carbonyl bond due to participation in hydrogen-bonded cyclic dimers. docbrown.info
~1320 - 1210C-O stretchingAssociated with the carboxylic acid group. docbrown.info

Terahertz (THz) Spectroscopy for Molecular Dynamics and Vibrational Modes

Terahertz (THz) spectroscopy explores the low-frequency vibrational modes (typically 0.1-10 THz) that correspond to large-amplitude molecular motions and intermolecular vibrations. researchgate.net This technique is highly sensitive to the collective vibrations of molecules and the weak interactions, such as hydrogen bonds and van der Waals forces, that govern the structure of molecular crystals and liquid crystals. researchgate.netnih.gov

For benzoic acid and its derivatives, the THz region reveals distinct absorption features corresponding to both intramolecular (e.g., twisting of the phenyl ring relative to the carboxyl group) and intermolecular vibrational modes. researchgate.netbiust.ac.bw In studies of 4-decyloxybenzoic acid and similar compounds, distinct absorption bands have been characterized in the 6–18 THz range. biust.ac.bwtandfonline.com

Comparison between experimental THz spectra and theoretical calculations, such as those using Density Functional Theory (DFT), allows for the assignment of these low-frequency modes. researchgate.netbiust.ac.bw For 4-decyloxybenzoic acid and 4-octyloxybenzoic acid, it has been shown that the observed bands are primarily due to intramolecular interactions. biust.ac.bwtandfonline.com These motions are crucial for understanding the dynamics leading to phase transitions, as they represent the initial stages of the breakdown of the crystal lattice.

Table 3: Terahertz Spectroscopy Findings for Alkoxybenzoic Acids
Frequency RangeObserved PhenomenaInterpretation for 4-Decyloxybenzoic Acid
6-18 THz (200-600 cm⁻¹)Distinct absorption bands. biust.ac.bwtandfonline.comCorresponds to intramolecular vibrational modes. biust.ac.bwtandfonline.com
Below 4 THz (Below 133 cm⁻¹)Intra- and inter-molecular vibrational modes (in similar benzoic acid systems). researchgate.netProbes collective motions and weak intermolecular forces critical for phase transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound in solution. nih.gov By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be confirmed. core.ac.uk

In the ¹H NMR spectrum of an alkoxybenzoic acid, distinct signals are expected for the aromatic protons, the protons of the carboxylic acid group, the methylene (B1212753) protons of the alkoxy chain, and the terminal methyl group. The aromatic protons typically appear in the range of 7-8 ppm, with their splitting patterns revealing their positions on the benzene (B151609) ring relative to the carboxyl and alkoxy substituents. docbrown.info The acidic proton of the carboxyl group is usually observed as a broad singlet at a much higher chemical shift (often >10 ppm). docbrown.info

Table 4: Expected NMR Chemical Shifts (δ) for 4-Decyloxybenzoic Acid
NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HCarboxylic Acid (-COOH)>10Typically a broad singlet, highly deshielded. docbrown.info
Aromatic (C₆H₄)~7.0 - 8.2Two sets of doublets expected for the 1,4-disubstituted pattern. docbrown.info
Methylene (-OCH₂-)~4.0Adjacent to the oxygen atom, deshielded.
Alkyl Chain (-CH₂-, -CH₃)~0.8 - 1.8Complex multiplets for the chain, with the terminal methyl group being the most shielded.
¹³CCarbonyl (-COOH)~172Sensitive to hydrogen bonding. researchgate.net
Aromatic (C₆H₄)~115 - 164Distinct signals for substituted and unsubstituted carbons. researchgate.net
Alkyl Chain (-CH₂-, -CH₃)~14 - 70Signals corresponding to the ten carbons of the decyl chain.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. nist.gov For this compound (C₁₇H₂₆O₃), mass spectrometry provides the definitive molecular weight of 278.39 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The spectrum also displays a characteristic fragmentation pattern that can provide additional structural information. For this compound, common fragmentation pathways would include cleavage of the ether linkage and loss of the alkyl chain or the carboxylic acid group. The analysis of these fragment ions helps to corroborate the proposed structure. The NIST Chemistry WebBook confirms the availability of mass spectrum data for 4-(Decyloxy)benzoic acid, which serves as a standard reference for its molecular confirmation. nist.gov

UV-Visible Spectroscopy in Material Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. hitachi-hightech.com For aromatic compounds like this compound, the absorption is primarily due to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group of the carboxylic acid. researchgate.net

The UV-Vis spectrum of benzoic acid derivatives typically shows strong absorption bands in the UV region. For benzoic acid itself, a primary absorption maximum (λ_max) is observed around 230 nm. researchgate.net The presence of the electron-donating decyloxy group at the para position is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength.

The solvent environment can influence the position and intensity of these absorption bands. Moreover, the state of aggregation and molecular ordering in the different liquid crystal phases can also subtly affect the electronic transitions, making UV-Visible spectroscopy a useful tool for probing changes in the electronic environment during phase transitions.

Computational and Theoretical Investigations of Decyloxybenzoic Acid Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Vibrational Modes

Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and vibrational characteristics of 4-decyloxybenzoic acid. This method is crucial for understanding the ground-state electronic structure and properties of molecules.

DFT calculations have been utilized to optimize the geometrical structures of both monomeric and dimeric forms of 4-decyloxybenzoic acid researchgate.netnih.govsocialresearchfoundation.com. The strong intermolecular hydrogen bonding, characteristic of the carboxylic acid terminal group, significantly favors the formation of a dimer structure in 4DBA, which is understood to be responsible for its smectic and nematic liquid crystalline phases researchgate.netnih.gov. Common basis sets, such as 6-31G(d,p), paired with functionals like B3LYP, are typically used for these optimizations researchgate.net. These optimizations provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed molecular geometry dergipark.org.tr.

Following structure optimization, DFT is used to predict the theoretical Raman and Infrared (IR) spectra of 4-decyloxybenzoic acid researchgate.netnih.govsocialresearchfoundation.comresearchgate.net. These theoretical spectra are then compared with experimental data to validate the computational models and assist in the assignment of observed vibrational modes researchgate.netresearchgate.net. For 4DBA, room-temperature Raman spectra have been recorded, and the experimentally observed bands have been assigned using DFT researchgate.netnih.gov.

Specific vibrational modes serve as marker bands for phase transitions in 4DBA. For instance, C-O and C-C stretching, C-H in-plane bending modes of the phenyl ring, and C=O stretching modes of the -COOH group are identified as marker bands for the smectic (S) to nematic (N) and nematic (N) to isotropic (I) transitions researchgate.netnih.gov. Temperature-dependent Raman studies, combined with DFT analysis, have revealed abrupt blueshifts in certain Raman modes (e.g., near 1128 and 1168 cm⁻¹) across the smectic to nematic transition researchgate.net. Changes in the intensity, linewidth, and peak wavenumber of these bands provide information on molecular reorientation and the influence of local fields within the liquid crystalline mesophases researchgate.netnih.gov.

DFT also enables the calculation of potential energy distribution (PED) for vibrational modes, aiding in their precise assignment researchgate.netresearchgate.net. The excellent agreement between theoretical and experimental Raman results underscores the utility of DFT in understanding the thermodynamic and structural behavior of molecular systems like 4DBA researchgate.net.

Molecular Dynamics Simulations of Decyloxybenzoic Acid Systems

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior and collective dynamics of molecular systems. While specific MD simulations for 4-decyloxybenzoic acid are not extensively detailed in the provided search results, the methodology's applicability to similar carboxylic acid systems, such as benzoic acid, provides a framework for understanding its potential use for 4DBA.

For instance, classical MD simulations have been employed to investigate the aggregation of supercooled benzoic acid in confined spaces, exploring the impact of confinement geometries on liquid collective dynamics rsc.orgunimi.it. Such studies can reveal how intermolecular interactions, including hydrogen bonding, organize within a system and influence macroscopic properties like viscosity and rotational correlation times rsc.org. The insights gained from MD simulations on related systems, particularly concerning hydrogen bond networks and molecular packing, are highly relevant for understanding the dynamic behavior and phase transitions of 4-decyloxybenzoic acid, which also forms strong hydrogen-bonded dimers researchgate.netnih.gov. MD simulations could, therefore, be instrumental in exploring the molecular reorientation and structural transformations observed during the phase transitions of 4DBA.

Quantum Chemical Calculations for Electronic Structure and Interactions

Beyond structural and vibrational analysis, quantum chemical calculations are vital for probing the electronic structure and various intermolecular interactions within 4-decyloxybenzoic acid systems. These calculations provide a deeper understanding of the compound's reactivity, stability, and optical properties.

Studies on 4-(decyloxy)benzoic acid and related alkoxybenzoic acids have employed quantum chemical methods, such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p), to investigate their electronic transitions and solvatochromic properties researchgate.net. These investigations reveal insights into how the electronic structure and interaction types of solvatochromic materials can change with their environment researchgate.net.

Key electronic properties derived from these calculations include:

HOMO-LUMO analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps are critical indicators of a molecule's electronic stability, optical properties, and chemical reactivity researchgate.netvjst.vnvjst.vn. For 4DBA, DFT has been used to study these gaps and other thermochemical properties researchgate.net.

Molecular Electrostatic Potential (MEP) : MEP surfaces are highly useful for understanding the distribution of electron density and predicting sites for electrophilic and nucleophilic attack, thereby interpreting structure-activity relationships vjst.vnvjst.vn.

Dipole Moments : Calculations of electric dipole moments in both ground and excited states provide information on the charge distribution and how it changes upon excitation, influencing spectroscopic behavior researchgate.net.

Solvent Accessibility Surface (SAS) : SAS shapes, along with HOMO and LUMO, have been visualized for both monomer and dimer structures of 4DBA, further supporting the prevalence of the dimeric form researchgate.net.

These quantum chemical calculations confirm the significant role of strong intermolecular hydrogen bonds in the formation and stability of the dimeric structure of 4-decyloxybenzoic acid researchgate.netresearchgate.net.

Landau Theory Application in Phase Transition Modeling

Landau theory provides a phenomenological framework for describing phase transitions by relating them to an order parameter and a free energy expansion. For liquid crystalline systems like 4-decyloxybenzoic acid, Landau theory is applied to model the behavior of various mesophases.

The thermal evolution of both the crystal structure and vibration frequencies of 4-decyloxybenzoic acid has been found to align with the phase diagram suggested by Landau theory researchgate.net. This indicates that Landau theory can effectively describe the macroscopic changes observed during phase transitions in 4DBA.

Furthermore, Landau-type mean-field theory, which can include higher-order terms (e.g., a sixth-order term), has been successfully applied to describe the continuous tilt of smectic-C layer planes with respect to temperature in related liquid crystals such as 4'-butoxyphenylester 4-decyloxybenzoic acid (4OP10OB) aps.org. This demonstrates the theory's utility in modeling the nuanced structural transformations that occur during liquid crystalline phase transitions involving this compound derivatives aps.org. The agreement between theoretical predictions from Landau theory and experimental observations, such as those from Raman spectroscopy and X-ray diffraction, reinforces its importance in understanding the complex phase behavior of these materials researchgate.net.

Liquid Crystalline Behavior and Mesophase Transitions of Decyloxybenzoic Acid

Thermotropic Liquid Crystalline Behavior of Decyloxybenzoic Acid

This compound exhibits thermotropic liquid crystalline properties, meaning its distinct liquid crystal phases are induced by temperature changes. The mesophase, or liquid crystal state, serves as an intermediate physical state between the crystalline solid and the isotropic liquid phase. researchgate.net For the homologous series of 4-alkoxybenzoic acids, compounds with seven to twelve carbon atoms in their alkoxy chains, including this compound, typically display both smectic and nematic mesophases. rsc.org The transitions between these phases are driven by thermal energy, which alters the balance of intermolecular forces, leading to changes in the degree and type of molecular ordering.

Polymorphism and Solid State Modifications

In its solid state, p-n-decyloxybenzoic acid has a well-defined crystal structure that is a precursor to its liquid crystalline behavior. rsc.orgpubcompare.ai X-ray diffraction studies have determined that it crystallizes in a triclinic system with the space group P1. pubcompare.ai A defining characteristic of its solid-state modification is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. pubcompare.ai

This molecular pairing is a crucial element influencing its subsequent mesophase formation. The crystal packing is distinguished by the segregation of molecules into alternating sheets of aromatic and aliphatic regions. pubcompare.ai Within these dimers, the two benzene (B151609) rings and carboxylic acid groups form a nearly flat plane, while the decyl alkyl chains are in a fully extended conformation. pubcompare.ai This segregation into distinct, packed aromatic regions and more loosely packed aliphatic regions is a common feature in smectic-nematic liquid crystals. rsc.org

Analysis of Mesophase Sequences and Transition Temperatures

The sequence of phases for this compound upon heating follows a clear progression from the solid crystal to a smectic phase, then to a nematic phase, and finally to an isotropic liquid. Each transition occurs at a characteristic temperature.

Phase Transition Temperatures of 4-Decyloxybenzoic Acid

TransitionAbbreviationTemperature (°C)Temperature (K)
Solid to Smectic CCr → SmC97370.15
Smectic C to NematicSmC → N122395.15
Nematic to IsotropicN → I142415.15

Data sourced from Thermo Scientific Chemicals. nih.gov

The Smectic C (SmC) phase is the first mesophase to appear upon heating the crystalline solid of this compound. This phase is characterized by a layered structure, similar to other smectic phases. However, in the SmC phase, the constituent molecules are tilted at an angle with respect to the layer normal. The crystal structure, with its segregation of aromatic cores and aliphatic chains into distinct sheets, serves as a direct precursor to this layered smectic arrangement. pubcompare.ai Higher homologues of the p-n-alkoxybenzoic acid series are known to exhibit a characteristic schlieren texture when their SmC phase is observed under a polarizing microscope.

Upon further heating, the Smectic C phase transitions into the Nematic (N) phase. The nematic phase lacks the layered structure of the smectic phase but maintains a high degree of long-range orientational order, where the molecules tend to align along a common director. A key feature of the nematic phase in alkoxybenzoic acids is that the material exists as a mixture of individual monomers and hydrogen-bonded dimers. This dynamic equilibrium between monomers and dimers is temperature-dependent and influences the physical properties of the phase. When viewed under a polarizing microscope, the nematic phase of this family of compounds typically displays a marble texture.

The Smectic G (SmG) phase is not an intrinsic phase of pure this compound. However, research has shown that a SmG phase can be induced and stabilized in complexes formed through intermolecular hydrogen bonding. rsc.org When this compound is mixed with other non-mesogenic or mesogenic compounds capable of forming hydrogen bonds (such as p-hydroxybutyl benzoate), a new, more ordered Smectic G phase can appear in the resulting complex. rsc.org This induced phase often appears as a monotropic phase, meaning it is observed only upon cooling from a less ordered state. The formation of this phase highlights how intermolecular interactions can be manipulated to create new liquid crystalline behaviors not present in the individual components. rsc.org

Influence of Molecular Alignment on Mesophase Formation

The formation of mesophases in this compound is profoundly influenced by molecular alignment, which is dictated by its molecular architecture and intermolecular forces. The primary driving force for self-assembly is the formation of stable dimers via strong hydrogen bonds between the carboxylic acid groups. rsc.org This dimerization effectively elongates the molecular unit, which is a critical factor for developing liquid crystallinity.

The segregation of the molecule into a rigid, polar aromatic core and a flexible, nonpolar aliphatic chain leads to micro-segregation in the bulk material. pubcompare.ai The aromatic regions pack closely due to π-stacking interactions, while the aliphatic chains form more loosely packed domains. rsc.org This anisotropic packing in the solid state is a blueprint for the layered ordering in the smectic phase. As thermal energy increases, the weaker forces holding the aliphatic chains together are overcome first, leading to a fluid, layered smectic phase, while the stronger interactions of the aromatic cores maintain positional order within the layers. At higher temperatures, the layered structure breaks down completely, but the orientational order of the hydrogen-bonded dimers persists, giving rise to the nematic phase.

Intermolecular Interactions and Supramolecular Assembly in Decyloxybenzoic Acid

Hydrogen Bonding in Decyloxybenzoic Acid Dimerization

A cornerstone of the supramolecular chemistry of dezyloxybenzoic acid is its strong tendency to form dimers through intermolecular hydrogen bonding. researchgate.net Specifically, the carboxylic acid groups of two dezyloxybenzoic acid molecules engage in robust hydrogen bonds, leading to the formation of a dimeric unit. rsc.org This dimerization is a fundamental aspect of the structure formation in hydrogen-bonded liquid crystals. researchgate.net

The resulting dimer is characterized by a centrosymmetric arrangement, where the two halves of the dimer are related by a center of symmetry. rsc.org Within this dimeric structure, the two benzene (B151609) rings and the two carboxylic acid groups form a nearly planar assembly. rsc.org Interestingly, studies have revealed a statistical randomization of the two possible hydrogen-bonding schemes between the carboxylic groups within the dimer. rsc.org The formation of these hydrogen-bonded dimers can be reliably identified and confirmed using spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. ucl.ac.uk In apolar solvents or those with a low propensity for hydrogen bond acceptance, dezyloxybenzoic acid derivatives predominantly exist as these conventional hydrogen-bonded dimers. ucl.ac.uk This strong intermolecular hydrogen bonding is crucial for the formation of smectic and nematic phases in dezyloxybenzoic acid. researchgate.net

Role of Intermolecular Forces in Mesophase Stability

Increasing the polarizability and/or polarity of the entire mesogenic component of the molecule generally leads to enhanced mesophase stability. mdpi.com Furthermore, a higher degree of lateral adhesion, often a consequence of molecular linearity, contributes to greater mesophase stability. This phenomenon is attributed to an increase in the polarity and/or polarizability of the mesogenic unit. tandfonline.com The terminal substituents on the aromatic ring also exert an influence on polarizability, thereby augmenting intermolecular attractions as the polarity and/or polarizability of the mesogenic units rises. tandfonline.com

Intermolecular interactions, including stacking, in-plane, and terminal interaction energies, are critical in explaining the liquid crystalline behavior of such systems and can be calculated using advanced methods like the multipole-multicentere expansion method. scirp.org The presence of bulky groups can also contribute to increased mesophase stability by effectively filling molecular space. mdpi.com Additionally, the presence of polarizable atoms enhances intermolecular interactions between molecules. mdpi.com Research has shown that the inducement of certain mesophases, such as the smectic G phase, can be directly attributed to intermolecular hydrogen bonding. ijirset.com Moreover, the introduction of specific molecular components, such as 4-methoxy benzoic acid, can not only enhance mesophase stability but also induce smectic phases by increasing the core length of the hydrogen-bonded mesogen. researchgate.net Even the doping of dezyloxybenzoic acid with substrate-functionalized nanoparticles, such as ZnO nanoparticles, has been observed to significantly alter mesogenic behavior, leading to notable shifts in transition temperatures and enthalpies, further highlighting the impact of intermolecular forces on mesophase stability. kipmi.or.id

Table 1: Influence of Intermolecular Forces on Mesophase Stability in this compound and Related Systems

Intermolecular Force/Molecular FeatureEffect on Mesophase StabilityReference
Hydrogen Bonding (Carboxylic Dimers)Crucial for smectic and nematic phase formation; induces specific phases (e.g., Smectic G) ijirset.com, researchgate.net
Molecular Polarity & PolarisabilityDirectly enhances stability; higher values lead to stronger attractions mdpi.com, tandfonline.com
Molecular Linearity / Lateral AdhesionIncreases stability due to enhanced packing and interactions tandfonline.com
Bulky Groups / Space FillingPromotes increased mesophase stability by optimizing molecular packing mdpi.com
Polarizable AtomsIncreases intermolecular interaction between molecules mdpi.com
Core Length (in hydrogen-bonded mesogens)Increased core length can enhance stability and induce smectic phases researchgate.net

Self-Assembly Mechanisms in Liquid Crystalline Phases

Liquid crystals, including dezyloxybenzoic acid, are characterized by their ability to self-aggregate into anisotropic fluids with long-range order. The specific nature of this self-aggregation is a primary factor in determining their physical and material properties. kipmi.or.id The self-assembly of dezyloxybenzoic acid into various liquid crystalline phases is a complex process driven by the balance of intermolecular forces.

A key mechanism in the self-assembly of dezyloxybenzoic acid and similar compounds is the formation of hydrogen bonds, which are particularly effective in creating supramolecular liquid crystals. rsc.org The dimerization of aromatic carboxylic acids, as seen in dezyloxybenzoic acid, forms the foundational structural units for these hydrogen-bonded liquid crystals. researchgate.net The dynamic and reversible nature of these hydrogen bond moieties can be exploited to construct advanced supramolecular materials, including self-healing and recyclable systems. researchgate.net

The self-organization of liquid crystalline compounds results in unique responsive nanostructures. researchgate.net The formation of different liquid crystalline phases is influenced by both external factors, such as temperature and external fields, and internal factors, including the molecular shape and the specific interactions between molecules. core.ac.uk For instance, the self-assembly of liquid crystalline nanoparticles can be guided to form monodomain morphologies by adjusting ligand density or applying external fields with specific symmetries. worktribe.com In some cases, the speed of self-assembly can even be influenced by external stimuli like illumination for chromophoric mesogens. worktribe.com

The formation of hydrogen-bonded networks is a prevalent self-assembly mechanism. For example, in the self-assembly of azobenzene-based side-chain liquid crystalline polymers with n-alkyloxybenzoic acids, hydrogen bonds form between carboxylic acid and cyano groups, leading to stable, thermodynamically favored network structures that maintain liquid crystalline behavior. ias.ac.in This highlights the versatility of hydrogen bonding as a molecular bridge in constructing complex, self-assembled liquid crystalline architectures.

Decyloxybenzoic Acid Derivatives and Composite Systems Research

Synthesis and Characterization of Decyloxybenzoic Acid Derivatives

The synthesis of p-decyloxybenzoic acid (4-decyloxybenzoic acid) typically involves the reaction of 4-hydroxybenzoic acid with a suitable decyl halide or decyl sulfonate in the presence of a base, followed by purification steps. nih.gov Another synthetic route for 4-(decyloxy)benzoic acid involves the reaction of 4-hydroxybenzoic acid with potassium hydroxide (B78521) in ethanol (B145695). sigmaaldrich.com A derivative, 3,5-bis(decyloxy)benzoic acid, can be synthesized by refluxing its methyl ester in methanol (B129727) and 1N sodium hydroxide, followed by acidification, extraction, and recrystallization, yielding a yellow solid. nih.gov

Characterization of deacyloxybenzoic acid and its derivatives employs a comprehensive suite of analytical techniques to confirm their structure, purity, and mesomorphic behavior. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR and ¹³C NMR, for structural elucidation, and Mass Spectrometry (MS) for molecular weight determination. nih.govnist.gov Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR), is utilized to identify functional groups and intermolecular interactions, such as hydrogen bonding. sigmaaldrich.comnih.govuni.lufishersci.cafishersci.fisigmaaldrich.com

Thermal properties and phase transitions are extensively studied using Differential Scanning Calorimetry (DSC), which measures transition temperatures and enthalpies. nih.govuni.lufishersci.cafishersci.fisigmaaldrich.comfishersci.canih.govfishersci.finih.govsigmaaldrich.comuni.lusigmaaldrich.comsigmaaldrich.comchem960.comataman-chemicals.com Polarized Optical Microscopy (POM) is indispensable for observing and identifying the textures of different liquid crystalline mesophases and their transitions. nih.govfishersci.cafishersci.fisigmaaldrich.comfishersci.canih.govnih.govsigmaaldrich.comuni.lusigmaaldrich.comsigmaaldrich.comchem960.com Further characterization techniques include X-ray Diffraction (XRD) for structural analysis of crystalline and mesophase order, Energy Dispersive X-ray (EDX) for elemental composition, and Transmission Electron Microscopy (TEM) for morphological studies of composites. nih.govuni.lunih.govnih.gov Elemental analysis (CHN) is also performed to ascertain the purity of the synthesized compounds. nist.gov

Blends and Mixtures of this compound with Other Liquid Crystals

The blending of deacyloxybenzoic acid with other liquid crystalline compounds is a common strategy to tailor mesophase properties, expand operational temperature ranges, and induce novel phase behaviors.

Phase Diagrams and Eutectic Compositions of Binary Systems

Binary mixtures involving this compound (DOBA) have been thoroughly investigated to understand their phase diagrams and eutectic compositions. A notable example is the binary system of Cholesteryl myristate (ChM) and DOBA. Pure DOBA typically exhibits smectic C (SmC) and nematic (N) mesophases, while pure ChM displays smectic A (SmA) and cholesteric (N*) mesophases. fishersci.canih.gov

The phase diagram of the ChM-DOBA system reveals a eutectic composition around 30 mole % of DOBA (or a 70:30 molar ratio of ChM:DOBA), with a eutectic temperature of approximately 54 °C. fishersci.cachem960.comnih.gov The stability of the SmA phase of ChM is observed to increase with the addition of DOBA, reaching a maximum around 56 mole % of DOBA, before decreasing and vanishing at approximately 80 mole % of DOBA. fishersci.canih.gov Conversely, the range of the SmC phase of DOBA rapidly diminishes with the incorporation of ChM, disappearing at about 15 to 19 mole % of ChM. fishersci.canih.gov The maximum range of the cholesteric (N*) phase in this binary system is approximately 24 °C during heating and extends to about 40-43 °C during cooling. fishersci.canih.gov

Another binary eutectic mixture formed by 4-n-heptyloxybenzoic acid (HOBA) and 4-n-decyloxybenzoic acid (DOBA) has been shown to exhibit smectic C and nematic phases over a broad temperature range. fishersci.fiuni.lu

The phase transition temperatures and observed mesophases for the Cholesteryl myristate (ChM) and this compound (DOBA) binary system are summarized in Table 1.

Table 1: Phase Behavior of Cholesteryl Myristate (ChM) and this compound (DOBA) Binary Mixtures

ComponentPure MesophasesEutectic Composition (mol % DOBA)Eutectic Temperature (°C)
This compound (DOBA) SmC, N fishersci.canih.gov30 ± 2 fishersci.cachem960.comnih.gov~54 chem960.com
Cholesteryl Myristate (ChM) SmA, N* fishersci.canih.gov--

Induced Phase Behavior in Mixtures

Beyond simple eutectic formation, mixing deacyloxybenzoic acid with other compounds can induce new or modified liquid crystalline phases. In ternary mixtures comprising 4-n-heptyloxybenzoic acid (HOBA), 4-n-decyloxybenzoic acid (DOBA), and 5-cholesten-3β-ol 3-octanoate (ChO), the addition of ChO to the HOBA-DOBA eutectic binary mixture (BCM) significantly impacts the mesophase stability. The thermal stability of the SmC phase of the BCM rapidly decreases and is completely suppressed at ChO concentrations of 10-12 mole percent. fishersci.fiuni.lu Furthermore, a narrow temperature range TGBC (Twisted Grain Boundary Cholesteric) phase is observed for ChO concentrations between 2 and 8 mole percent, while higher ChO concentrations induce TGBA (Twisted Grain Boundary Smectic A) and SmA phases over a wide temperature range. fishersci.fiuni.lu

Hydrogen Bonded Liquid Crystalline (HBLC) complexes, such as those synthesized from 4-decyloxy benzoic acid (10BAO) and cholesteryl acetate (B1210297) (CHA), demonstrate the induction of nematic and tilted smectic phases. fishersci.ca Interestingly, a significant reduction in mesomorphic phases is observed as the weight percentage of 10BAO decreases in these HBLC binary complexes, indicating the crucial role of intermolecular hydrogen bonding in modulating phase behavior and transition temperatures. fishersci.ca The formation of intermolecular hydrogen bonds can lead to enhanced phase width and lower melting temperatures in these HBLC systems. fishersci.ca Additionally, a reentrant smectic-A phase has been identified in binary mixtures of decyloxy benzoic acid (DBA) and cholesteryl chloride (ChCl) across various concentrations and temperatures. fishersci.com

Nanoparticle-Mesogen Composites with this compound

The integration of nanoparticles into liquid crystalline matrices, particularly those based on deacyloxybenzoic acid, offers a promising avenue for developing materials with enhanced or novel properties.

Zinc Oxide (ZnO) Nanoparticle Dispersion Effects on Liquid Crystalline Behavior

The dispersion of Zinc Oxide (ZnO) nanoparticles within a 4-decyloxybenzoic acid (DOBA) mesogenic matrix has been shown to significantly alter its liquid crystalline behavior. nih.govuni.lunih.gov A composite formed by doping DOBA with ZnO nanoparticles that were pre-functionalized with the same mesogen exhibited a notable shift of approximately 31°C in the Nematic-Isotropic (N-Iso) transition temperature. nih.govuni.lunih.gov This functionalization also resulted in a decrease of over 10°C for the onset of liquid crystallinity, crucially without quenching any of the mesophases originally present in the pure deacyloxybenzoic acid. nih.govuni.lunih.gov Similar effects, including reduced clearing temperatures and increased nematic thermal ranges, have been observed when ZnO nanoparticles are dispersed in other alkoxy benzoic acids, such as p-n-octyloxy benzoic acid (8OBA) and p-n-dodecyloxy benzoic acid (12OBA). nih.govsigmaaldrich.comsigmaaldrich.com

Functionalization Strategies for Nanoparticle-Mesogen Integration

Effective integration of nanoparticles with mesogens like deacyloxybenzoic acid often relies on strategic functionalization. A key strategy involves pre-functionalizing the dopant nanoparticles, such as ZnO, with the substrate mesogen molecules (e.g., 4-decyloxybenzoic acid) before their dispersion into the bulk liquid crystal matrix. nih.govuni.lunih.gov This approach has been observed to significantly enhance the impact of doping on the transition temperature and enthalpy of 4-decyloxybenzoic acid, suggesting improved compatibility and interaction between the functionalized nanoparticles and the liquid crystal host. nih.govuni.lunih.gov This method can be considered for the preparation of other nanoparticle-mesogen composites as well. nih.govnih.gov

Beyond pre-functionalization, other strategies for integrating nanoparticles with mesogenic materials include direct capping of nanoparticles with mesogens and ligand exchange between alkane thiol-capped nanoparticles and mesogens. chemspider.com Advanced chemical techniques such as click chemistry and silane (B1218182) conjunction approaches have also been employed to create robust linkages between nanoparticles (e.g., gold nanoparticles) and liquid crystal molecules, leading to composites with tailored mesomorphic properties. chemspider.com

Advanced Characterization of Material Properties in Decyloxybenzoic Acid Liquid Crystalline Systems

Dielectric Permittivity and Anisotropy Studies

The dielectric properties of liquid crystals (LCs) are fundamental to their application in display technologies and other electro-optic devices, as they describe the material's response to an external electric field. ias.ac.innih.gov In uniaxial liquid crystal phases, two principal permittivities are distinguished: one parallel to the molecular director (ε∥) and one perpendicular to it (ε⊥). ias.ac.in The difference between these values gives the dielectric anisotropy (Δε = ε∥ - ε⊥), which can be positive or negative and is a key parameter for device functionality. ias.ac.intandfonline.com

For 4-decyloxybenzoic acid (10OBA), studies have shown that it exhibits a positive dielectric anisotropy. rsc.orgaps.org This positive value is essential for applications like twisted nematic displays, where it enables electrical reorientation of the LC molecules. rsc.org The magnitude of the dielectric permittivity in 4-(n-alkyloxy) benzoic acids is influenced by the dimerization of molecules through hydrogen bonding, with the dominant molecular form changing with temperature. rsc.org

Comparative studies with its shorter-chain analogue, p-octyloxybenzoic acid (8OBA), show that 10OBA has a lower dielectric permittivity. rsc.org The threshold voltage required to induce molecular reorientation is also a critical parameter, with 10OBA exhibiting a value of 0.583 V. rsc.org This voltage is linked to the splay elastic constant (K11), which has been shown to vary with temperature in a manner similar to the dielectric anisotropy. rsc.org

Table 1: Comparative Dielectric and Elastic Properties of Alkoxybenzoic Acids This table is generated based on data for p-decyloxybenzoic acid (10OBA) and p-octyloxybenzoic acid (8OBA) to illustrate the effect of alkyl chain length.

Property p-decyloxybenzoic acid (10OBA) p-octyloxybenzoic acid (8OBA)
Dielectric Anisotropy (Δε) Positive Positive
Dielectric Permittivity Lower Higher

Electrical Conductivity Mechanisms in Mesophases

The electrical conductivity in thermotropic liquid crystals, including decyloxybenzoic acid, is predominantly caused by the presence and mobility of ions. researchgate.netnih.gov These ions can be intrinsic to the material or arise from impurities. ijisrt.com Understanding the conductivity mechanism is vital, as ionic effects can influence the performance of LC devices, for instance, by screening the applied electric field. nih.gov The specific electrical conductivity of such compounds typically lies between 10⁻⁷ and 10⁻¹² S·cm⁻¹. ijisrt.commdpi.com

In the mesophases of 4-decyloxybenzoic acid, the primary mechanism for electrical conduction is ionic conductance. rsc.orgaps.org This conductivity is anisotropic, meaning its value depends on the direction of measurement relative to the liquid crystal director. The conductivity parallel to the director (σ∥) is generally different from the conductivity perpendicular to it (σ⊥). The study of frequency and temperature-dependent conductivity provides insights into the relaxation phenomena associated with mobile charge carriers. rsc.org

The activation energy, which represents the energy barrier for the conduction process, can be determined from the temperature dependence of both AC and DC conductivity. rsc.orgaps.org For 10OBA, the activation energy has been calculated from the DC conduction process. rsc.org

Table 2: Activation Energy for DC Conduction in Alkoxybenzoic Acids This table is generated based on data for p-decyloxybenzoic acid (10OBA) and p-octyloxybenzoic acid (8OBA) for comparative purposes.

Compound Activation Energy (DC Conduction)
p-decyloxybenzoic acid (10OBA) 0.630 eV

Optical Behavior and Birefringence Measurements

A defining characteristic of nematic liquid crystals is their optical anisotropy, or birefringence. tandfonline.comchemeo.com This property arises because the elongated molecules cause light to travel at different speeds depending on its polarization relative to the molecular director. This results in two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director, and the ordinary refractive index (nₒ) for light polarized perpendicular to it. The birefringence (Δn) is the difference between these two indices (Δn = nₑ - nₒ).

Table 3: Temperature-Dependent Refractive Index Trends in 4-n-alkyl benzoic acids at 635nm This table illustrates the general behavior of refractive indices with temperature for shorter-chain analogues of this compound, as specific data for the decyl derivative is not available. Data is conceptual based on findings from reference.

Compound Temperature Refractive Index (Approx. Value)
4-hexylbenzoic acid (6BA) Increasing Decreasing

Nonlinear Optical (NLO) Properties Analysis

Nonlinear optical (NLO) materials exhibit a response that is not linearly proportional to the strength of an applied intense laser field, leading to phenomena such as frequency conversion and optical switching. rsc.org Organic materials, particularly those with delocalized π-electrons and hydrogen bonding, are of significant interest for their NLO properties. rsc.orgtandfonline.com The hydrogen bonds present in the dimer structures of 4-decyloxybenzoic acid are known to enhance its third-order nonlinear susceptibility (χ³). tandfonline.com

The characterization of NLO properties is often performed using the Z-scan technique, which can determine the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear optical susceptibility (χ³). rsc.org For a 4-decyloxybenzoic acid (4DBA) crystal, the third-order nonlinear susceptibility has been determined to be 5.04 × 10⁻⁶ esu. tandfonline.com This value indicates a significant NLO response, making the material a candidate for applications in optical limiting and switching. The NLO effects observed in related benzoic acid derivatives include reverse saturable absorption and self-defocusing of the laser beam. rsc.org

Surface Properties and Adsorption Behavior in Liquid Crystalline State

The surface properties of liquid crystals are crucial for understanding phenomena such as wetting, adhesion, and their use as stationary phases in chromatography. Inverse gas chromatography (IGC) at infinite dilution is a powerful technique for characterizing these properties. chemeo.com This method allows for the determination of key parameters including dispersive surface energy (γSᴰ), free energy of adsorption (ΔGₐˢ), and enthalpy of adsorption (ΔHₐˢ).

Studies on 4-(decyloxy)benzoic acid (DBA) using IGC have been conducted in the surface adsorption region (303.2–328.2 K). These investigations revealed that the dispersive component of the surface energy, γSᴰ, decreases as the temperature increases. chemeo.com Furthermore, by analyzing the adsorption of polar probes, the surface of DBA was found to exhibit an acidic character, with a Kₐ (acid constant) value of 0.2134 and a Kₑ (base constant) of 0.1907, yielding a basicity/acidity ratio (Kₑ/Kₐ) of approximately 0.89.

Table 4: Dispersive Surface Energy (γSᴰ) of 4-(Decyloxy)benzoic acid (DBA) at Different Temperatures Data obtained using the Schultz method via Inverse Gas Chromatography. chemeo.com

Temperature (K) Dispersive Surface Energy (γSᴰ) (mJ/m²)
303.2 47.51
313.2 46.38

Emerging Research Directions and Methodological Innovations for Decyloxybenzoic Acid

Exploration of New Alkoxybenzoic Acid Analogs

The family of 4-alkoxybenzoic acids, to which Decyloxybenzoic acid belongs, has been extensively investigated for their liquid crystalline properties tandfonline.comrsc.orgnih.gov. The mesogenic behavior of these compounds is often attributed to the formation of calamitic-like, symmetric homomeric complexes through intermolecular hydrogen bonding rsc.org. This fundamental understanding has paved the way for the exploration of novel analogs with tailored properties.

One area of research involves the impact of structural modifications, such as semifluorination, on the mesophase behavior. Studies have shown that the introduction of semifluorinated tails in 4-alkoxybenzoic acids can suppress nematic phases tandfonline.com. Conversely, in other related compounds like 4-alkoxybenzoyl hydrazines, semifluorination can induce mesogenic behavior where it was previously absent in their perhydrogenated counterparts tandfonline.com.

Another significant research direction focuses on the formation of hydrogen-bonded liquid crystals (HBLCs). Complexes formed by the self-assembly of 4-alkoxybenzoic acid and 4-alkylpyridine have demonstrated nematic phases near room temperature colab.ws. The strength of hydrogen bonding, which is considerably stronger than typical dipole-dipole interactions, plays a vital role in promoting the ordering of these thermotropic liquid crystals colab.ws. The mesomorphic range of these complexes can be further broadened by mixing several complexes within a homologous series colab.ws.

Binary mixtures involving this compound are also being explored to formulate liquid crystals that operate effectively at room temperature. For instance, mixtures of cholesteryl myristate (ChM) and this compound (DOBA) have been studied, revealing a eutectic composition at a 70:30 mole ratio of ChM:DOBA icevirtuallibrary.com. Pure this compound exhibits a complex phase sequence during heating and cooling cycles, as detailed below:

Table 1: Phase Transition Temperatures of 4-Decyloxybenzoic Acid (DOBA) icevirtuallibrary.com

Phase Transition (Heating Cycle)Temperature (°C) icevirtuallibrary.com
K' → K87.0
K → SmC92.4
SmC → N114
N → I137.9
Phase Transition (Cooling Cycle) Temperature (°C)
I → N136.4
N → SmC111.3
SmC → K84.9
K → K'57.2

Note: K' represents a mixed crystal phase, K represents a crystal phase, N represents a nematic phase, SmC represents a smectic C phase, and I represents an isotropic liquid phase.

Advanced Characterization Techniques for Complex Liquid Crystalline Architectures

The intricate nature of liquid crystalline architectures necessitates the use of advanced characterization techniques to thoroughly understand their structural, compositional, and property details sustainability-directory.com. A combination of methods is often employed to gain comprehensive insights into the behavior of these materials.

Traditional techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), polarized light microscopy (PLM/POM), wide-angle X-ray scattering (WAXS/XRD), and nuclear magnetic resonance (NMR) are routinely used for the comprehensive characterization of liquid crystalline polymers and low molar mass mesogens researchgate.netacs.orgmdpi.com. These techniques provide crucial information on phase transitions, thermal stability, molecular alignment, and crystalline structures researchgate.netmdpi.com.

Emerging techniques are also being applied to probe the unique properties of liquid crystals like this compound. Terahertz (THz) spectroscopy, for example, has been explored for the characterization of benzoic acid class liquid crystals, including 4-decyloxybenzoic acid, 4-octyloxybenzoic acid, and 4-hexylbenzoic acid spectroscopyonline.com. This technique identifies distinct absorption bands in the 6–18 THz frequency range, which are indicative of intramolecular interactions within these compounds spectroscopyonline.com. The robustness of FT-IR (Fourier transform infrared) in conjunction with THz spectroscopy has been highlighted for its potential in identifying materials with similar attributes spectroscopyonline.com.

Inverse gas chromatography at infinite dilution (IGC-ID) is another advanced technique utilized to evaluate the surface properties and selectivity of liquid crystals such as 4-(Decyloxy)benzoic acid tubitak.gov.tr. This method allows for the calculation of surface properties, including dispersive surface energy (γSD), free energy (ΔGAS), enthalpy (ΔHAS), and acidity-basicity constants tubitak.gov.tr. For this compound, studies using IGC-ID have indicated an acidic character of its surface (KD/KA ≈ 0.89) when ΔHAS and ΔGAS are constant tubitak.gov.tr.

Theoretical Advancement in Predicting Liquid Crystalline Behavior

Theoretical advancements are crucial for predicting and understanding the complex phase behavior of liquid crystals, which is often complicated by high material density, strong interactions, hard-core repulsions, many-body correlations, and inherent anisotropy wikipedia.org. While microscopic theoretical treatments can be complex, simpler theories have been developed to predict the general behavior of phase transitions in liquid crystal systems wikipedia.org.

The Onsager theory provides a fundamental theoretical framework for the phase behavior of anisotropic colloids, primarily based on the excluded-volume effect nih.gov. This theory is instrumental in explaining phenomena such as the isotropic-nematic phase transition in colloidal systems nih.gov. Other established theoretical models include the Maier-Saupe mean field theory and McMillan's model, which contribute to the understanding of liquid crystalline order wikipedia.org. The elastic continuum theory, originally developed for small-molecule liquid crystals, effectively captures distortional elasticity ubc.ca.

More sophisticated computational and theoretical approaches are continually being refined. Density functional theory (DFT) calculations, for instance, are employed to obtain theoretical frequencies of single molecules, which can then be compared with experimental spectroscopic data, such as those obtained from THz spectroscopy for this compound and its analogs spectroscopyonline.com. DFT methods have also been used to optimize the predicted dimer structure of 4-decyloxybenzoic acid and calculate theoretical Raman spectra for comparative analysis with experimental data nih.gov.

Perturbation theories, such as those applied to the Gay-Berne model, are capable of describing uniform isotropic, nematic, and layered smectic-A phases aip.org. Comparisons of these theoretical predictions with computer simulations have shown qualitatively correct results, indicating their utility in predicting the phase behavior of realistic systems based on molecular elongation and energy anisotropy aip.org. Furthermore, extended scaled-particle theories that incorporate four-body correlations, through the fourth-order virial coefficient, are being developed to analyze the orientational properties of complex fluid systems, offering insights into enhanced correlations within liquid crystalline phases aps.org.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Decyloxybenzoic acid-based liquid crystal composites?

  • Methodological Answer : Synthesis involves dissolving this compound (e.g., 4-nitrophenyl-4'-decyloxybenzoic acid) in a matrix, followed by doping with nanoparticles (e.g., ZnO or C60). For homogeneous dispersion, sonicate the mixture at 75°C for 1 hour using a vortex mixer, followed by 4 hours in an ultrasonic disperser . Characterization typically employs Differential Scanning Calorimetry (DSC) to analyze phase transitions (e.g., Cr→SmA, Sm→Nematic) and X-ray diffraction (XRD) to confirm molecular ordering. Ensure purity by comparing DSC thermograms of composites with pure mesogens to identify enthalpy shifts .

Q. How should researchers design experiments to study the thermal stability of this compound derivatives?

  • Methodological Answer : Use controlled heating/cooling cycles in DSC (e.g., 5°C/min) to monitor phase transitions. Compare transition temperatures (e.g., melting and clearing points) and enthalpies between pure this compound and composites. For reproducibility, document sonication parameters (time, temperature) and nanoparticle concentration (e.g., 0.5 wt%). Include triplicate runs to assess data variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in phase transition data when nanoparticles are introduced into this compound matrices?

  • Methodological Answer : Contradictions often arise from nanoparticle-mesogen interactions. For example, ZnO nanoparticles functionalized with this compound reduce Sm→Nematic transition enthalpy by 66% compared to pure mesogen . To resolve discrepancies:

  • Cross-validate DSC data with XRD to correlate enthalpy changes with structural disordering.
  • Analyze Full Width at Half Maximum (FWHM) of DSC peaks: broader peaks indicate reduced crystallinity due to nanoparticle interference .
  • Perform molecular dynamics simulations to model nanoparticle-mesogen interactions.

Q. What experimental strategies are recommended for analyzing the dielectric properties of this compound composites under varying conditions?

  • Methodological Answer :

  • Sample Preparation : Prepare composites with uniform nanoparticle distribution (e.g., 0.1–1.0 wt%) and verify homogeneity via polarized optical microscopy.
  • Dielectric Spectroscopy : Measure permittivity and conductivity across a frequency range (e.g., 10 Hz–1 MHz) at incremental temperatures (e.g., 25–150°C). Compare results with pure mesogen to isolate nanoparticle effects.
  • Data Interpretation : Use Arrhenius plots to calculate activation energies for ion transport. Address outliers by repeating measurements under inert atmospheres to exclude moisture interference .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting data on nanoparticle-induced phase behavior in this compound composites?

  • Methodological Answer :

  • Tabulate Key Parameters : Create comparative tables for transition temperatures (Tm, Tc), enthalpies (ΔH), and FWHM ratios (Table 1).
  • Statistical Validation : Apply ANOVA to assess significance of differences between composite and pure mesogen datasets.
  • Contextualize Findings : Reference prior studies (e.g., C60-fullerene doping ) to discuss whether nanoparticle chemistry or size drives observed anomalies.

Table 1 : Phase Transition Properties of this compound and ZnOC10+C10 Composite

ParameterPure C10 AcidZnOC10+C10 Composite
Melting Point (°C)10287
Clearing Point (°C)142111
Sm→Nematic ΔH (J/g)2.50.8
Nematic→Isotropic ΔH (J/g)2.42.4

Q. What methodologies are critical for ensuring reproducibility in this compound-based studies?

  • Methodological Answer :

  • Document Functionalization Steps : Specify nanoparticle surface treatment (e.g., covalent bonding of this compound to ZnO).
  • Standardize Instrument Calibration : Use certified reference materials (e.g., indium for DSC) and report instrument models (e.g., Ultrasonic Cleaner NATO CD-4800) .
  • Publish Raw Data : Provide supplementary files with DSC thermograms, XRD patterns, and dielectric spectra in open-access repositories.

Synthesis and Characterization Challenges

Q. Why do this compound composites exhibit reduced crystallinity, and how can this be mitigated?

  • Methodological Answer : Nanoparticles disrupt layered Smectic arrangements by occupying intercalated regions, hindering crystallization . Mitigation strategies include:

  • Reducing nanoparticle concentration below 0.5 wt%.
  • Using smaller nanoparticles (e.g., <10 nm) to minimize steric hindrance.
  • Annealing samples post-synthesis to enhance molecular alignment.

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